molecular formula C8H11ClO B2894619 2-Chloro-1-spiro[2.3]hexan-2-ylethanone CAS No. 2418718-13-3

2-Chloro-1-spiro[2.3]hexan-2-ylethanone

Cat. No.: B2894619
CAS No.: 2418718-13-3
M. Wt: 158.63
InChI Key: KZWPCSSTSNRRLV-UHFFFAOYSA-N
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Description

2-Chloro-1-spiro[23]hexan-2-ylethanone is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclohexane ring, with a chlorine atom and an ethanone group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-spiro[2.3]hexan-2-ylethanone can be achieved through several methods. One common approach involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-spiro[2.3]hexan-2-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-spiro[2.3]hexan-2-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which 2-Chloro-1-spiro[2.3]hexan-2-ylethanone exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexan-4-one: Another spirocyclic compound with a similar structure but different functional groups.

    Spiro-azetidin-2-one: Known for its biological activity and use in medicinal chemistry.

    Spiro-pyrrolidine: Exhibits diversified biological and pharmacological activity.

Uniqueness

2-Chloro-1-spiro[2

Properties

IUPAC Name

2-chloro-1-spiro[2.3]hexan-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-5-7(10)6-4-8(6)2-1-3-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWPCSSTSNRRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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